
4-Hydroxy Atomoxetine Oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Hydroxy Atomoxetine Oxalate involves several steps. The starting materials include Atomoxetine Hydrochloride, Sodium Hydroxide, Hydrogen Peroxide, Oxalic Acid, Ethanol, and Water. The process involves dissolving Atomoxetine Hydrochloride in water and treating it with Sodium Hydroxide to form Atomoxetine. This is then oxidized with Hydrogen Peroxide in the presence of a catalyst to form 4-Hydroxy Atomoxetine. The 4-Hydroxy Atomoxetine is then dissolved in Ethanol and treated with Oxalic Acid to form 4-Hydroxy Atomoxetine Oxalate.Molecular Structure Analysis
The molecular formula of 4-Hydroxy Atomoxetine Oxalate is C19H23NO6. The molecular weight is 361.40.Chemical Reactions Analysis
The major oxidative metabolite of Atomoxetine is 4-hydroxyatomoxetine . This metabolite is subsequently glucuronidated and excreted in urine . Biotransformation of atomoxetine to 4-hydroxyatomoxetine is primarily mediated by CYP2D6 .Applications De Recherche Scientifique
Pharmaceutical Standards
4-Hydroxy Atomoxetine Oxalate is used as a pharmaceutical standard . Pharmaceutical standards are reference materials used for the calibration of analytical instruments and the validation of analytical methods. They ensure the accuracy and reliability of the results obtained from pharmaceutical analysis .
Ion-Exchange Chromatography
This compound is used in ion-exchange chromatography (IC) applications . IC is an analytical technique used for the separation and quantification of anions and cations in aqueous samples . It can be applied toward environmental or food analysis and quality control .
Synthesis of Atomoxetine Hydrochloride
4-Hydroxy Atomoxetine Oxalate is useful in the synthesis of atomoxetine hydrochloride . Atomoxetine hydrochloride is a selective norepinephrine reuptake inhibitor used in the treatment of attention-deficit/hyperactivity disorder .
Development of New Crystalline Forms
The compound is used in the development of new crystalline forms . These new forms can have different properties, such as solubility and stability, which can be advantageous in drug formulation .
Isolation Techniques
4-Hydroxy Atomoxetine Oxalate is used in isolation techniques for atomoxetine free base . These techniques can be important in the purification of the compound for further use .
6. Research into Central Nervous System Activity 4-Hydroxy Atomoxetine Oxalate is part of a class of compounds that possess central nervous system activity . It can be used in research into treatments for conditions such as depression .
Safety And Hazards
Propriétés
Numéro CAS |
457634-21-8 |
|---|---|
Nom du produit |
4-Hydroxy Atomoxetine Oxalate |
Formule moléculaire |
C19H23NO6 |
Poids moléculaire |
361.40 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



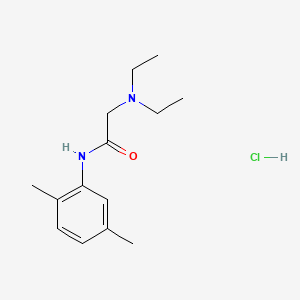
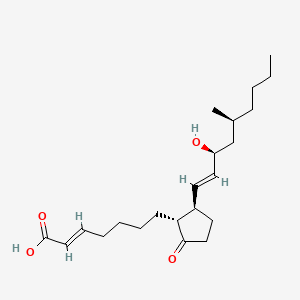
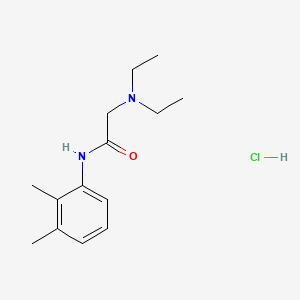
![1-O-[(2Z,4E,6E,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]-beta-D-glucopyranuronic acid](/img/structure/B601746.png)
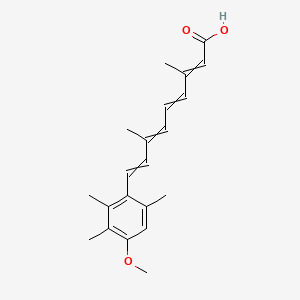
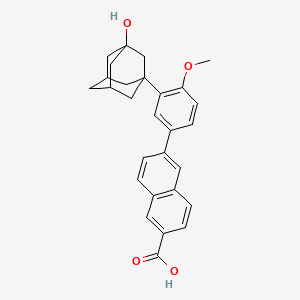
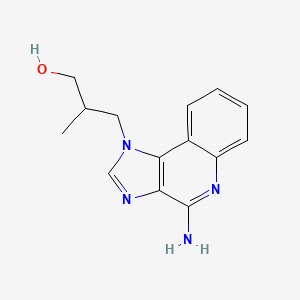

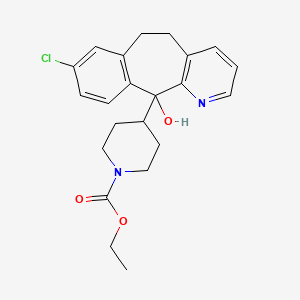
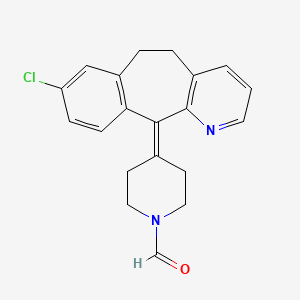
![13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B601758.png)